molecular formula C14H18O3 B1400332 2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone CAS No. 1263365-54-3

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone

Cat. No.: B1400332
CAS No.: 1263365-54-3
M. Wt: 234.29 g/mol
InChI Key: AZQQHXQUCKJQSF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone (CAS: 328085-17-2) is a ketone derivative featuring a 1,3-dioxolane ring attached to the ethanone backbone and a 4-isopropylphenyl substituent. This compound has been utilized in synthetic organic chemistry, particularly in the preparation of complex molecules such as coelenterazine analogs . Its structural uniqueness lies in the combination of the electron-rich dioxolane group and the bulky isopropylphenyl moiety, which may influence reactivity, solubility, and applications in catalysis or medicinal chemistry.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(2)11-3-5-12(6-4-11)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQQHXQUCKJQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187048
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-54-3
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group, substituted with an isopropyl group, can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Coupling: The final step involves coupling the dioxolane ring with the phenyl group through a nucleophilic substitution reaction, often using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations:

Synthetic Accessibility: The target compound’s discontinued status contrasts with the high-yield synthesis (91%) of its analog 4a, which shares the dioxolane group but substitutes 4-methoxyphenyl for 4-isopropylphenyl. Triazole-containing ethanones (e.g., ) require multistep procedures involving sodium ethoxide and halogenated ketones, highlighting the influence of sulfur-containing groups on reaction complexity .

In contrast, the 4-isopropylphenyl group introduces steric bulk, which may hinder crystallization or reactivity . Heterocyclic Modifications: Compounds like JWH-250 and triazole derivatives incorporate nitrogen- or sulfur-containing rings, altering UV/FTIR profiles and biological activity compared to the dioxolane-based target compound .

Analytical Characterization: NMR and HRMS are standard for confirming dioxolane-ethanone structures (e.g., 4a), whereas FTIR is critical for distinguishing regioisomers in compounds like JWH-250 . No analytical data (e.g., NMR, MS) are available for the target compound, possibly due to its discontinued status .

Physicochemical and Functional Differences

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Predicted Solubility Reactivity Insights
This compound Dioxolane, isopropylphenyl Low (bulky aryl) Steric hindrance may slow nucleophilic attacks
4a (4-methoxyphenyl analog) Dioxolane, methoxyphenyl Moderate (polar OMe) Enhanced resonance stabilization
Triazole derivative () Triazolylthio, sulfonyl Low (nonpolar groups) Susceptible to nucleophilic substitution at sulfur
JWH-250 Indolyl, methoxyphenyl Low (aromatic) π-π stacking interactions dominate

Key Observations:

  • Solubility : The isopropyl group in the target compound likely reduces solubility in polar solvents compared to 4a’s methoxy group.
  • Reactivity : The dioxolane ring in both the target compound and 4a may undergo acid-catalyzed hydrolysis, but steric shielding from the isopropyl group could slow this process.

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone is an organic compound characterized by its unique structure, which includes a dioxolane ring and an isopropyl-substituted phenyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

PropertyDetails
IUPAC Name 2-(1,3-dioxolan-2-yl)-1-(4-propan-2-ylphenyl)ethanone
CAS Number 1263365-54-3
Molecular Formula C14H18O3
Molecular Weight 234.3 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets, potentially including enzymes and receptors involved in inflammatory pathways. For instance, the compound may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators.

Study on Antibacterial Activity

A comparative study analyzed the antibacterial properties of various compounds including this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antioxidant Properties

Another study evaluated the antioxidant capacity of this compound using various assays. The results indicated that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameKey DifferencesBiological Activity
2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanoneLacks isopropyl groupLower anti-inflammatory effects
2-(1,3-Dioxolan-2-yl)-1-(4-methyl-phenyl)-ethanoneContains a methyl group instead of isopropylDifferent reactivity profile

The presence of the isopropyl group in this compound enhances its lipophilicity and may influence its interaction with biological membranes, thereby affecting its pharmacokinetic properties compared to similar compounds.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas for future investigation include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Formulation Development : To explore its use in drug formulations for targeted delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-(4-isopropyl-phenyl)-ethanone

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